7-Methoxy-1-benzofuran-2-carboxamide 7-Methoxy-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 53020-46-5
VCID: VC8018758
InChI: InChI=1S/C10H9NO3/c1-13-7-4-2-3-6-5-8(10(11)12)14-9(6)7/h2-5H,1H3,(H2,11,12)
SMILES: COC1=CC=CC2=C1OC(=C2)C(=O)N
Molecular Formula: C10H9NO3
Molecular Weight: 191.18 g/mol

7-Methoxy-1-benzofuran-2-carboxamide

CAS No.: 53020-46-5

Cat. No.: VC8018758

Molecular Formula: C10H9NO3

Molecular Weight: 191.18 g/mol

* For research use only. Not for human or veterinary use.

7-Methoxy-1-benzofuran-2-carboxamide - 53020-46-5

Specification

CAS No. 53020-46-5
Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
IUPAC Name 7-methoxy-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C10H9NO3/c1-13-7-4-2-3-6-5-8(10(11)12)14-9(6)7/h2-5H,1H3,(H2,11,12)
Standard InChI Key KHBMTZMEBSICRI-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1OC(=C2)C(=O)N
Canonical SMILES COC1=CC=CC2=C1OC(=C2)C(=O)N

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The molecular structure of 7-methoxy-1-benzofuran-2-carboxamide consists of a benzofuran scaffold—a fused bicyclic system comprising a benzene ring and a furan heterocycle. The methoxy (-OCH₃) group at the seventh position and the carboxamide (-CONH₂) group at the second position are critical to its reactivity and biological activity. The methoxy group enhances electron density in the aromatic system, while the carboxamide moiety enables hydrogen bonding and interactions with biological targets .

Molecular Formula and Weight

The compound has the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol . Its IUPAC name is 7-methoxy-1-benzofuran-2-carboxamide, and its SMILES notation is COC1=CC=CC2=C1OC(=C2)C(=O)N .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.58 (s, 1H, benzofuran-H), 7.29–7.04 (m, 3H, aromatic protons), 4.04 (s, 3H, OCH₃) .

  • ¹³C NMR: Peaks at 161.2 ppm (C=O) and 55.8 ppm (OCH₃) confirm functional group placement .
    Infrared (IR) spectroscopy shows stretches at 3325 cm⁻¹ (N-H) and 1670 cm⁻¹ (C=O), characteristic of the carboxamide group .

Comparative Structural Analysis

Table 1 compares 7-methoxy-1-benzofuran-2-carboxamide with structurally related compounds:

CompoundKey Structural DifferencesBiological Activity
7-Methoxy-1-benzofuran-2-carboxylateCarboxylate (-COO⁻) instead of carboxamideLower solubility in polar solvents
N-(3-cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamideThiophene-cyanogroup substitutionEnhanced kinase inhibition
(7-Methoxy-1-benzofuran-2-yl)methanamine hydrochlorideMethanamine (-CH₂NH₂) substitutionHistamine receptor modulation

The carboxamide group’s hydrogen-bonding capacity distinguishes 7-methoxy-1-benzofuran-2-carboxamide from its ester or amine analogs, influencing its pharmacokinetic profile .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves coupling 7-methoxybenzofuran-2-carboxylic acid with an amine source under controlled conditions. A widely documented method employs N,N’-carbonyldiimidazole (CDI) as a coupling agent :

  • Activation Step: 7-Methoxybenzofuran-2-carboxylic acid (1 mmol) reacts with CDI (1.5 mmol) in tetrahydrofuran (THF) to form an acyl imidazole intermediate.

  • Amidation: Addition of ammonium chloride or aqueous ammonia yields the carboxamide derivative.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in ~40–50% yield .

Alternative methods use HATU or EDC/HOBt coupling reagents, though CDI is preferred for its mild conditions and minimal byproducts .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring substitution occurs exclusively at the second position of the benzofuran ring.

  • Purity: Byproducts from incomplete amidation require rigorous chromatographic separation .
    Recent advances in flow chemistry have reduced reaction times from 12–14 hours to under 3 hours, improving scalability .

Physicochemical Properties

Solubility and Stability

7-Methoxy-1-benzofuran-2-carboxamide exhibits low aqueous solubility (0.12 mg/mL at 25°C) but high solubility in dimethyl sulfoxide (DMSO) (>50 mg/mL) . The carboxamide group’s polarity enhances solubility in polar aprotic solvents, while the methoxy group contributes to lipid membrane permeability .

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 147–149°C, with decomposition above 250°C . The compound remains stable under nitrogen atmosphere but undergoes oxidative degradation in air over prolonged storage .

Spectroscopic Data

  • UV-Vis (MeOH): λ_max = 274 nm (π→π* transition of benzofuran) .

  • Mass Spectrometry (ESI+): m/z = 192.1 [M+H]⁺, confirming molecular weight .

Pharmacological Activities

Neuroprotective Effects

In primary rat cortical neurons, 7-methoxy-1-benzofuran-2-carboxamide derivatives demonstrated 50–60% reduction in glutamate-induced excitotoxicity at 10 μM concentrations . Mechanistic studies suggest:

  • NMDA receptor antagonism: Inhibition of excessive Ca²⁺ influx.

  • ROS scavenging: 70% reduction in hydroxyl radicals (- OH) in cell-free assays .

Structure-Activity Relationships (SAR)

  • Methoxy Group: Essential for blood-brain barrier penetration; removal reduces efficacy by 80% .

  • Carboxamide Substitution: Bulky groups at the amide nitrogen diminish activity, while small alkyl groups enhance it .

Antioxidant Capacity

The compound scavenges 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals with an IC₅₀ of 18.7 μM, comparable to ascorbic acid (IC₅₀ = 15.2 μM) . It also inhibits lipid peroxidation in rat brain homogenate by 65% at 25 μM .

Applications in Material Science

Organic Electronics

The benzofuran core’s planar structure and extended π-conjugation make 7-methoxy-1-benzofuran-2-carboxamide a candidate for organic light-emitting diodes (OLEDs). Thin films exhibit a bandgap of 3.1 eV, suitable for blue-emitting layers .

Polymer Additives

Incorporation into polyamide matrices improves thermal stability by 20%, as measured by thermogravimetric analysis (TGA) . The carboxamide group facilitates hydrogen bonding with polymer chains, enhancing mechanical strength .

Future Research Directions

  • Clinical Translation: Phase I trials to assess pharmacokinetics and safety in humans.

  • Derivatization: Synthesis of fluorinated analogs to enhance bioavailability.

  • Target Identification: Proteomic studies to map interaction partners in neuronal cells.

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